![molecular formula C11H20N2O2 B577549 Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1250997-08-0](/img/structure/B577549.png)
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (TBABC) is a cyclic molecule that contains a tert-butyl group and an amino group. It is a versatile compound that has been studied for its various applications in the fields of chemistry and biochemistry. TBABC has been used as a building block for the synthesis of various organic compounds, as a reagent for organic transformations, and as a catalyst for a variety of reactions. It has also been studied for its potential use in biomedical applications such as drug delivery, gene delivery, and cell imaging.
Scientific Research Applications
Synthesis of Heteroaryl-Substituted Pyrazolo[1,5-a]pyridines
This compound is utilized as a reagent in synthesizing heteroaryl-substituted pyrazolo[1,5-a]pyridines . These pyridines are significant because they act as potent RET (rearranged during transfection) inhibitors. RET is a receptor tyrosine kinase involved in cell growth and differentiation, and its inhibition can be crucial in treating certain types of cancers.
Pharmaceutical Compositions
Due to its role in the synthesis of RET inhibitors, Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is also important in the formulation of pharmaceutical compositions . These compositions can be designed to target specific pathways involved in oncogenesis.
Mechanism of Action
Mode of Action
It is used as a reagent in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines . These compounds are known to inhibit RET (Rearranged during Transfection), a receptor tyrosine kinase . The inhibition of RET can lead to the suppression of various signaling pathways, potentially leading to antitumor effects .
Biochemical Pathways
As mentioned above, the compound is used in the synthesis of RET inhibitors . RET is involved in several signaling pathways, including the MAPK/ERK pathway, PI3K/AKT pathway, and the JAK/STAT pathway . Inhibition of RET can therefore affect these pathways and their downstream effects, which include cell proliferation, survival, and differentiation .
Result of Action
The compounds it helps synthesize, heteroaryl-substituted pyrazolo[1,5-a]pyridines, are known to have antitumor effects due to their inhibition of ret .
properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZHHKGGSODLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate |
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